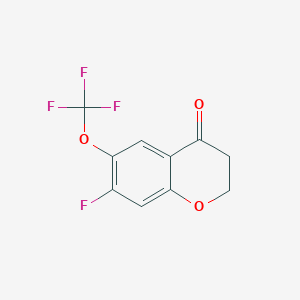

7-Fluoro-6-(trifluoromethoxy)chroman-4-one

Description

7-Fluoro-6-(trifluoromethoxy)chroman-4-one (CAS: 1273665-16-9) is a fluorinated derivative of chroman-4-one, a bicyclic structure comprising a benzene ring fused to a saturated oxygen-containing heterocycle. The compound is distinguished by two key substituents: a fluoro group (-F) at position 7 and a trifluoromethoxy group (-OCF₃) at position 6. Its molecular formula is C₁₀H₆F₄O₂, with a molecular weight of 234.15 g/mol .

The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the fluoro substituent influences electronic properties and bioavailability through inductive effects . These modifications position the compound as a promising candidate for pharmaceutical research, particularly in oncology and antimicrobial therapies.

Properties

Molecular Formula |

C10H6F4O3 |

|---|---|

Molecular Weight |

250.15 g/mol |

IUPAC Name |

7-fluoro-6-(trifluoromethoxy)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C10H6F4O3/c11-6-4-8-5(7(15)1-2-16-8)3-9(6)17-10(12,13)14/h3-4H,1-2H2 |

InChI Key |

NUFFJDCIDBHWAV-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=CC(=C(C=C2C1=O)OC(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 7-Fluoro-6-(trifluoromethoxy)chroman-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the use of fluorinated aromatic compounds and chromanone precursors. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and purification .

Chemical Reactions Analysis

7-Fluoro-6-(trifluoromethoxy)chroman-4-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydro derivatives.

Substitution: The fluorine and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development:

The structure of 7-Fluoro-6-(trifluoromethoxy)chroman-4-one makes it a promising candidate for the design of enzyme inhibitors and receptor modulators. The presence of fluorine atoms can enhance the compound's binding affinity to biological targets, which is crucial for developing effective pharmaceuticals .

2. Anticancer Activity:

Recent studies have demonstrated that derivatives of chromanones, including this compound, exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds related to this structure have shown significant activity against human breast cancer (MCF-7) and colon cancer (HCT-116) cells. The mechanism of action appears to involve inducing DNA fragmentation and apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Biological Evaluation

1. Cytotoxicity Studies:

In vitro assays have been employed to evaluate the cytotoxic effects of this compound derivatives on different cancer cell lines. The results indicate that several synthesized compounds demonstrate potent activity, with some derivatives achieving IC50 values in the low micromolar range. This suggests that these compounds could be further developed into therapeutic agents for cancer treatment .

2. Mechanistic Insights:

Mechanistic studies involving molecular docking simulations have provided insights into how this compound interacts with specific molecular targets. These interactions are believed to modulate enzyme activities and receptor functions, contributing to the observed biological activities .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Case Studies

Case Study 1: Anticancer Activity Assessment

A study evaluated a series of chromanone derivatives, including those based on this compound, for their cytotoxic effects on human breast cancer cells (MCF-7). The results indicated that certain compounds significantly induced apoptosis, as evidenced by increased DNA fragmentation compared to untreated controls .

Case Study 2: Molecular Docking Studies

Molecular docking studies were performed to predict the binding affinity of this compound with various enzymes involved in cancer metabolism. The findings suggest that modifications to the chromanone structure can enhance binding interactions, potentially leading to more effective inhibitors .

Mechanism of Action

The mechanism of action of 7-Fluoro-6-(trifluoromethoxy)chroman-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

*LogP values estimated based on substituent contributions. †Predicted using fragment-based methods.

Key Observations:

- Lipophilicity: The trifluoromethoxy group in the target compound increases LogP compared to non-fluorinated analogs (e.g., 2k in Table 1), enhancing membrane permeability .

- Melting Points: Bulkier substituents (e.g., 2k’s 4-chlorophenoxyethyl chain) correlate with higher melting points (145.9–146.2°C) compared to arylidene derivatives (e.g., 3e: 160–162°C) .

Table 2: Bioactivity of Fluorinated Chroman-4-one Derivatives

Key Observations:

- Fluorine Position Matters : 6-Fluoro substitution (3e) shows superior aromatase inhibition (IC₅₀ = 0.8 μM) compared to 8-F (3d: IC₅₀ = 2.1 μM), highlighting the critical role of substituent placement .

- Trifluoromethoxy vs. Trifluoromethyl : The target compound’s -OCF₃ group may offer better metabolic stability than -CF₃ (e.g., 7-(trifluoromethyl)chroman-4-one) due to reduced steric hindrance .

Biological Activity

7-Fluoro-6-(trifluoromethoxy)chroman-4-one is a synthetic compound belonging to the chroman-4-one class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, receptor interactions, and structure-activity relationships (SAR).

Molecular Formula : C10H6F4O2

Molecular Weight : 240.15 g/mol

IUPAC Name : 7-fluoro-6-(trifluoromethoxy)-chroman-4-one

Chemical Structure : Chemical Structure

Anticancer Properties

Recent studies have indicated that chroman derivatives, including this compound, exhibit significant anticancer activity. A study evaluated various chroman derivatives for their tumor specificity against human oral squamous cell carcinoma (HSC-2) cell lines. The results showed that compounds with specific substitutions, such as methoxy groups at certain positions, enhanced tumor specificity and induced apoptosis in cancer cells .

| Compound | Tumor Specificity | Apoptosis Induction |

|---|---|---|

| This compound | High | Yes |

| Doxorubicin | Moderate | Yes |

| 5-FU | Low | Yes |

Receptor Interactions

The biological activity of this compound is partly attributed to its interaction with various receptors. Studies have shown that it exhibits affinity for dopamine and serotonin receptors, which are critical in regulating mood and behavior. For instance, a related compound demonstrated high potency at D2 and D3 dopamine receptors and serotonin receptors (5-HT1A and 5-HT2A), suggesting similar potential for the target compound .

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| D2 | 8.9 nM |

| D3 | 31.5 nM |

| 5-HT1A | 201.4 nM |

| 5-HT2A | 195.5 nM |

Structure-Activity Relationship (SAR)

The structure of chroman derivatives significantly influences their biological activity. Modifications at specific positions on the chroman ring can enhance or reduce activity. For instance, the introduction of fluorine and trifluoromethoxy groups at particular sites has been shown to improve anticancer efficacy and receptor affinity .

Key Findings from SAR Studies

- Fluorine Substitution : Enhances electron-withdrawing properties, increasing receptor binding.

- Trifluoromethoxy Group : Provides steric bulk, potentially affecting the conformation and interaction with biological targets.

- Position of Substituents : The location of substituents on the chroman ring plays a crucial role in determining overall activity.

Case Studies

Several case studies have highlighted the efficacy of chroman derivatives in preclinical models:

- Case Study 1 : A derivative similar to this compound was tested in HSC-2 cells, showing a significant reduction in cell viability compared to untreated controls.

- Case Study 2 : In vivo studies demonstrated that a related compound exhibited low toxicity while effectively reducing tumor size in xenograft models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.